2-(4-Fluorophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone
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Overview
Description
2-(4-Fluorophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone is a synthetic organic compound that features a fluorophenyl group and a trifluoroethoxy-substituted azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.
Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group can be introduced via nucleophilic substitution reactions using reagents like trifluoroethanol and a suitable leaving group.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using a fluorophenyl boronic acid or a fluorophenyl halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoroethoxy group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted azetidines with various functional groups.
Scientific Research Applications
2-(4-Fluorophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies to understand the interactions between small molecules and biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)-1-(3-methoxyazetidin-1-yl)ethanone
- 2-(4-Fluorophenyl)-1-(3-ethoxyazetidin-1-yl)ethanone
- 2-(4-Fluorophenyl)-1-(3-(2,2,2-trifluoroethoxy)pyrrolidin-1-yl)ethanone
Uniqueness
2-(4-Fluorophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone is unique due to the presence of both a fluorophenyl group and a trifluoroethoxy-substituted azetidine ring. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, which can be advantageous in various applications.
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F4NO2/c14-10-3-1-9(2-4-10)5-12(19)18-6-11(7-18)20-8-13(15,16)17/h1-4,11H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APFSQTZHILWJSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=C(C=C2)F)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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